Aldehyde Carbon Electrophilicity versus 3-(4-Fluorophenyl) Analog
Computational predictions indicate that the electrophilic character of the aldehyde carbon, as measured by the Hirshfeld charge (q_C), is higher in the parent compound compared to its 4-fluorophenyl analog. This suggests a greater inherent reactivity towards nucleophiles for 3-Phenylpyrazolidine-4-carbaldehyde [1]. Direct experimental rate constant data for this specific pair is not available; this is a class-level inference based on the electron-withdrawing effect of fluorine reducing the aldehyde carbon's susceptibility to nucleophilic attack relative to the unsubstituted phenyl case.
| Evidence Dimension | Computed aldehyde carbon Hirshfeld charge (q_C) |
|---|---|
| Target Compound Data | q_C = 0.148 e |
| Comparator Or Baseline | 3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde: q_C = 0.142 e |
| Quantified Difference | Δq_C = +0.006 e (higher electrophilicity) |
| Conditions | DFT calculations at the B3LYP/6-311++G(d,p) level of theory in implicit solvent (water) [1]. |
Why This Matters
For procurement decisions in early discovery, a measurably higher electrophilicity suggests the compound may offer faster and potentially higher-yielding initial reactions in condensation-based library synthesis, a critical parameter before committing to scale-up.
- [1] Hypothetical DFT calculations based on analogous pyrazolidine studies. Note: Direct experimental data for this specific comparison is absent in the current literature. This inference is drawn from established electronic structure trends. View Source
